molecular formula C25H29N3O4S B2431404 3,4,5-triethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392288-97-0

3,4,5-triethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2431404
CAS No.: 392288-97-0
M. Wt: 467.58
InChI Key: UCDIQBSJAGUBIY-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
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Properties

IUPAC Name

3,4,5-triethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-5-30-21-12-17(13-22(31-6-2)23(21)32-7-3)25(29)26-24-19-14-33-15-20(19)27-28(24)18-10-8-9-16(4)11-18/h8-13H,5-7,14-15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDIQBSJAGUBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4,5-triethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thieno[3,4-c]pyrazole moiety which is known for its diverse biological properties. The triethoxy and m-tolyl groups contribute to its lipophilicity and may enhance its interaction with biological targets.

Anticancer Activity

Research has shown that compounds with similar structures can exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds analogous to this compound have been tested against various cancer cell lines. A study reported IC50 values against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines ranging from 6.2 μM to 43.4 μM .
CompoundCell LineIC50 (μM)
Example AMCF-727.3
Example BHCT-1166.2

Anti-inflammatory Activity

Thieno[3,4-c]pyrazoles have also been studied for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory conditions.

Antimicrobial Activity

Some derivatives have shown promising antimicrobial activity against various pathogens. For instance:

  • Bacterial Studies : Compounds structurally related to thieno[3,4-c]pyrazoles were tested against Gram-positive and Gram-negative bacteria with varying degrees of efficacy.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated a series of thieno[3,4-c]pyrazole derivatives for their anticancer effects. The lead compound showed potent activity against several cancer cell lines with low toxicity to normal cells .
  • Anti-inflammatory Effects : In a model of induced inflammation in rats, a thieno[3,4-c]pyrazole derivative reduced edema significantly compared to the control group .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths, angles, and stereochemistry .

How can researchers optimize reaction yields while minimizing by-products?

Q. Advanced

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity in amide coupling .
  • Catalysts : Employ Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .
  • Temperature Control : Maintain reflux temperatures (80–120°C) for cyclization steps to accelerate kinetics without decomposition .
  • Real-Time Monitoring : Use HPLC or inline FTIR to detect intermediates and adjust conditions dynamically .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced

  • Replicate Experimental Conditions : Standardize assays (e.g., enzyme inhibition, cytotoxicity) with positive controls and matched cell lines .
  • Statistical Validation : Apply multivariate analysis (ANOVA, PCA) to distinguish biological noise from significant trends .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., other thienopyrazole derivatives) to identify conserved structure-activity relationships (SAR) .

What computational strategies are effective for predicting binding modes or reactivity?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs, referencing crystallographic data from the PDB .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the benzamide and thienopyrazole moieties .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability .

Which functional groups in the compound are most reactive, and how do they influence derivatization?

Q. Basic

  • Triethoxybenzamide : The ethoxy groups enhance solubility and participate in π-π stacking with aromatic residues in target proteins .
  • Thienopyrazole Core : The sulfur atom and pyrazole nitrogen are sites for electrophilic substitution or coordination with metal catalysts .
  • Amide Bond : Susceptible to hydrolysis under acidic/basic conditions; use protecting groups (e.g., Boc) during functionalization .

How can researchers elucidate the compound’s mechanism of action in biological systems?

Q. Advanced

  • Target Deconvolution : Combine affinity chromatography with LC-MS/MS proteomics to identify binding partners .
  • Kinetic Studies : Perform time-resolved fluorescence assays to measure inhibition constants (Ki) for enzyme targets .
  • Gene Knockdown : Use CRISPR/Cas9 to silence putative targets (e.g., kinases) and assess phenotypic rescue in cell models .

What strategies mitigate solubility limitations in in vitro assays?

Q. Advanced

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or ester groups to enhance aqueous solubility, which are cleaved enzymatically in vivo .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.